Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine
CAS No.:
Cat. No.: VC17849443
Molecular Formula: C42H39N3O6
Molecular Weight: 681.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C42H39N3O6 |
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Molecular Weight | 681.8 g/mol |
IUPAC Name | (2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid |
Standard InChI | InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1 |
Standard InChI Key | KSGCMAQJWIHSDF-QNGWXLTQSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Structural Characteristics and Molecular Design
Core Chemical Architecture
Fmoc-N²-(3-aminopropanoyl)-N⁵-trityl-L-glutamine (C₄₂H₄₀N₄O₆, theoretical molecular weight: 681.79 g/mol) is characterized by three structural components:
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L-Glutamine Backbone: The parent amino acid provides a carboxyl group, α-amino group, and side-chain amide.
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3-Aminopropanoyl Spacer: A β-alanine-like chain inserted at the α-amino group, extending the backbone and introducing flexibility.
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Protective Groups:
Table 1: Key Structural Features and Their Roles
Feature | Role in Peptide Synthesis | Stability Profile |
---|---|---|
Fmoc (α-amino) | Temporary protection for chain elongation | Labile to bases (e.g., 20% piperidine/DMF) |
Trityl (side-chain) | Prevents side reactions during synthesis | Stable to bases, cleaved by TFA |
3-Aminopropanoyl spacer | Reduces steric hindrance, improves solubility | Enhances coupling efficiency in polar solvents |
Spectroscopic Identification
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¹H NMR: Distinct signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and trityl protons (δ 7.1–7.3 ppm) .
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ESI-MS: [M+H]⁺ peak at m/z 682.8 confirms molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential protection, coupling, and purification steps:
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Trityl Protection: L-Glutamine’s side-chain amide is protected with trityl chloride in dimethylformamide (DMF) under basic conditions (pH 8–9) .
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3-Aminopropanoyl Coupling: Using HATU/DIPEA activation, 3-aminopropanoic acid is coupled to the α-amino group.
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Fmoc Introduction: The free amine from step 2 is protected with Fmoc-Osu in DMF .
Critical Optimization Parameters:
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Temperature: Reactions maintained at 0–4°C to minimize racemization.
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Solvent Choice: Anhydrous DMF ensures reagent solubility and prevents hydrolysis.
Industrial Manufacturing
Large-scale production employs automated peptide synthesizers, with yields exceeding 85% after HPLC purification. Key challenges include:
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Cost-Efficiency: Trityl reagents are expensive, necessitating solvent recycling.
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Scalability: Continuous-flow systems reduce batch variability .
Chemical Reactivity and Deprotection Kinetics
Orthogonal Deprotection Strategies
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Fmoc Removal: Achieved within 10 minutes using 20% piperidine/DMF, with >99% efficiency .
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Trityl Cleavage: Requires 95% TFA with scavengers (e.g., triisopropylsilane) over 2–4 hours .
Table 2: Comparative Deprotection Kinetics of Protective Groups
Group | Reagent | Time (min) | Efficiency (%) | Side Reactions |
---|---|---|---|---|
Fmoc | 20% piperidine | 10 | >99 | Minimal racemization |
Trityl | 95% TFA | 120–240 | 95–98 | Trityl cation scavenging required |
Coupling Performance
The 3-aminopropanoyl spacer improves coupling yields by 15% compared to bulkier analogs (e.g., Fmoc-Gln(Trt)-OH) in SPPS . HATU/DIPEA activation in DMF achieves 90% yield within 30 minutes.
Comparative Analysis with Structural Analogs
Functional Advantages Over Fmoc-Gln(Trt)-OH
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Steric Effects: Reduced hindrance enables efficient coupling to sterically demanding residues (e.g., valine).
Limitations in Acidic Environments
The trityl group’s acid lability restricts use in segments requiring prolonged TFA exposure, necessitating alternative protectants (e.g., Mmt) for such applications .
Biological and Therapeutic Applications
Peptide-Based Drug Development
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Targeted Therapeutics: The spacer facilitates conjugation to cancer-targeting moieties (e.g., RGD peptides) .
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Neuroactive Peptides: Enables synthesis of blood-brain barrier-penetrating neuropeptides for Parkinson’s disease research .
Diagnostic Probe Design
The compound’s amine-reactive spacer allows attachment of fluorescent dyes (e.g., FITC) for imaging applications without compromising peptide affinity .
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